Methyl 8-amino-1,7-naphthyridine-3-carboxylate

Description

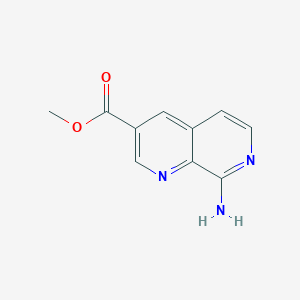

Methyl 8-amino-1,7-naphthyridine-3-carboxylate (CID 138006919) is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃O₂. Its structure features a 1,7-naphthyridine core substituted with an amino group at position 8 and a methyl ester at position 3. The compound’s SMILES notation is COC(=O)C1=CN=C2C(=C1)C=CN=C2N, and its InChIKey is PQINMJCMTWYLMY-UHFFFAOYSA-N .

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (141.8 Ų) and [M+Na]⁺ (155.1 Ų), which are critical for mass spectrometry-based identification .

Properties

IUPAC Name |

methyl 8-amino-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQINMJCMTWYLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1)C=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies

Friedländer Annulation

The Friedländer reaction, a classical method for constructing fused pyridine systems, has been adapted for naphthyridine synthesis. For 1,7-naphthyridines, this involves reacting 3-aminopyridine derivatives with β-diketones or β-keto esters. For example:

- Substrate : 3-Amino-2-pyridinecarboxylate derivatives react with acetylacetone under basic conditions (e.g., KOH/EtOH) to yield the 1,7-naphthyridine core.

- Mechanism : The enamine intermediate undergoes cyclodehydration, forming the second pyridine ring. The methyl ester group at position 3 is introduced via esterification of the precursor carboxylic acid.

Key Example:

Ethyl 3-amino-2-pyridinecarboxylate reacts with 1,1,1-trifluoroacetylacetone in refluxing ethanol to form ethyl 8-trifluoromethyl-1,7-naphthyridine-3-carboxylate. Subsequent hydrolysis and methylation yield the target methyl ester.

Cyclization of Functionalized Pyridine Precursors

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation has been employed to construct naphthyridine systems. For 1,7-naphthyridines:

- Substrate : N-(Pyridin-3-yl)acetamide is treated with POCl₃ and DMF to generate a reactive iminium intermediate.

- Cyclization : Intramolecular attack by the pyridine nitrogen forms the 1,7-naphthyridine ring.

Reaction Conditions:

| Substrate | Reagents | Temperature | Yield |

|---|---|---|---|

| N-(Pyridin-3-yl)acetamide | POCl₃, DMF | 80–90°C | 65% |

Acid-Promoted Cyclization

A robust method involves acid-catalyzed cyclization of pyridine derivatives bearing amino and carbonyl groups:

Functional Group Transformations

Nitration and Reduction

For late-stage introduction of the amino group:

- Nitration : Methyl 8-nitro-1,7-naphthyridine-3-carboxylate is synthesized using HNO₃/H₂SO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

Optimization Data:

| Nitrating Agent | Temperature | Nitro Derivative Yield | Reduction Method | Amine Yield |

|---|---|---|---|---|

| HNO₃ (fuming) | 0°C | 78% | H₂/Pd-C | 92% |

Direct Amination

Palladium-catalyzed C–H amination offers a streamlined approach:

Multi-Component Reactions

Challenges and Innovations

Regioselectivity Control

The formation of 1,7-naphthyridine over 1,5- or 1,8-isomers remains a key challenge. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-1,7-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and carboxylate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Methyl 8-amino-1,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-amino-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Substituent Variations: Amino vs. Morpholino, Chloro, and Carboxamide Groups

- Morpholino Derivatives: Ethyl 4-chloro-6-fluoro-8-morpholino-1,7-naphthyridine-3-carboxylate (VIIIc) and its derivatives (e.g., VIIa, VIIb) demonstrate the impact of replacing the amino group with a morpholino moiety.

- Chloro Derivatives: Methyl 8-chloro-1,7-naphthyridine-3-carboxylate (InChIKey: MPUZYBRGVLKUNP-UHFFFAOYSA-N) features a chloro group instead of an amino group. The electron-withdrawing nature of chlorine may reduce nucleophilic aromatic substitution activity compared to the amino-substituted analog .

- Carboxamide Derivatives: 8-Amino-N-(1-(cyclopropanecarbonyl)azetidin-3-yl)-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide (CID 1449277-10-4) introduces a carboxamide side chain, which could improve solubility or enable targeted biological interactions .

Ester Group Variations: Methyl vs. Ethyl

- Ethyl Esters : Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0) and its methyl counterpart (CAS 1253888-80-0) differ in ester alkyl chain length. Ethyl esters generally exhibit slower hydrolysis rates under acidic or enzymatic conditions compared to methyl esters, impacting drug metabolism .

Ring Saturation: Aromatic vs. Tetrahydro Derivatives

- Tetrahydro Derivatives: Compounds like Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1253888-80-0) feature a partially saturated naphthyridine core.

Reactivity and Stability: Amino vs. N-Oxides

- N-Oxides: 1,7-Naphthyridine N-oxides (e.g., ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 6-oxide) undergo deoxygenation or halogenation reactions via the Meissenheimer reaction. In contrast, the amino group in the target compound may participate in hydrogen bonding or act as a directing group in further functionalization .

Data Table: Key Properties of Methyl 8-amino-1,7-naphthyridine-3-carboxylate and Analogs

Biological Activity

Methyl 8-amino-1,7-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that is known for its pharmacological potential. The presence of the amino group at position 8 and the carboxylate at position 3 contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism includes:

- Antimicrobial Activity : The compound can inhibit bacterial enzymes and interfere with DNA replication in microbial cells, leading to bactericidal effects. Studies indicate that it has shown effectiveness against various strains of bacteria, including resistant strains .

- Anticancer Activity : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It may act through pathways involving DNA intercalation and modulation of apoptosis-related proteins .

Antimicrobial Efficacy

This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Escherichia coli | 5.4–7.1 |

| Pseudomonas aeruginosa | Not active |

| Mycobacterium smegmatis | 5.4–7.1 |

These results indicate a promising profile for treating infections caused by Gram-positive bacteria while highlighting limitations against certain Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 10.47 |

| A549 (Lung cancer) | 15.03 |

| MDA-MB-231 (Breast cancer) | 19.34 |

The compound's ability to induce apoptosis in these cell lines suggests its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthyridine derivatives known for their biological activities:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 1,8-Naphthyridine | Antimicrobial/Anticancer | Effective against multiple pathogens |

| 1,5-Naphthyridine | Antimicrobial | Exhibits broad-spectrum activity |

While other naphthyridines have shown similar activities, the unique substitution pattern of this compound may confer distinct properties that enhance its efficacy against specific targets .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound was more effective than traditional antibiotics against Staphylococcus strains, including those resistant to common treatments .

- Cancer Research : In a comparative analysis with other naphthyridine derivatives, this compound showed superior cytotoxicity in breast cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.